(3-(tert-Butyl)-5-(furan-2-yl)phenyl)boronic acid
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Overview
Description
(3-(tert-Butyl)-5-(furan-2-yl)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. This particular compound features a tert-butyl group and a furan ring attached to a phenyl ring, making it a versatile building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(tert-Butyl)-5-(furan-2-yl)phenyl)boronic acid typically involves the reaction of the corresponding aryl halide with a boronic ester or boronic acid derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses a palladium catalyst to couple the aryl halide with a boronic ester in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form the corresponding phenol derivative.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halides or nucleophiles can be used in substitution reactions.
Major Products:
Oxidation: Phenol derivatives.
Reduction: Boronate esters.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: (3-(tert-Butyl)-5-(furan-2-yl)phenyl)boronic acid is widely used in organic synthesis as a building block for the construction of complex molecules. It is particularly valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, boronic acids are used as enzyme inhibitors, particularly for proteases and kinases. This compound may be explored for its potential inhibitory effects on specific enzymes.
Medicine: Boronic acids have been investigated for their potential use in drug delivery systems and as therapeutic agents. This compound could be studied for its potential medicinal properties.
Industry: In the industrial sector, this compound is used in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of (3-(tert-Butyl)-5-(furan-2-yl)phenyl)boronic acid involves its interaction with molecular targets such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, depending on the specific target.
Comparison with Similar Compounds
Phenylboronic acid: Lacks the tert-butyl and furan groups, making it less sterically hindered.
(4-(tert-Butyl)phenyl)boronic acid: Similar structure but lacks the furan ring.
(3-(Furan-2-yl)phenyl)boronic acid: Similar structure but lacks the tert-butyl group.
Uniqueness: (3-(tert-Butyl)-5-(furan-2-yl)phenyl)boronic acid is unique due to the presence of both the tert-butyl group and the furan ring, which can influence its reactivity and interactions with other molecules. This combination of functional groups makes it a valuable compound for specific synthetic and research applications.
Properties
Molecular Formula |
C14H17BO3 |
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Molecular Weight |
244.10 g/mol |
IUPAC Name |
[3-tert-butyl-5-(furan-2-yl)phenyl]boronic acid |
InChI |
InChI=1S/C14H17BO3/c1-14(2,3)11-7-10(13-5-4-6-18-13)8-12(9-11)15(16)17/h4-9,16-17H,1-3H3 |
InChI Key |
IHUIVZRBBZUIGW-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1)C(C)(C)C)C2=CC=CO2)(O)O |
Origin of Product |
United States |
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